molecular formula C15H14N2O4S2 B2816108 N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide CAS No. 866010-18-6

N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide

Cat. No.: B2816108
CAS No.: 866010-18-6
M. Wt: 350.41
InChI Key: UIIMUDPGQZSSLN-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,1-Benzothiazine 2,2-Dioxides . These compounds have been studied for their analgesic properties . They are synthesized from the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines .


Synthesis Analysis

An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .


Molecular Structure Analysis

X-ray diffraction structural analysis has indicated that these products exist as internal salts . A mass spectral study of these compounds has shown that they have a characteristically enhanced tendency to extrude SO2 .


Chemical Reactions Analysis

The reaction of equimolar amounts of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and a primary hetarylamine carried out in dry xylene at 150 °C should be entirely applicable for the synthesis of most of the desired derivatives .

Scientific Research Applications

Synthesis and Structural Features

  • Development of Synthetic Methods : A study by Ukrainets et al. (2014) developed an effective synthetic method for preparing several 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, including compounds structurally related to N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide (Ukrainets et al., 2014).

  • Structural Characterization : Another study by Ukrainets et al. (2017) synthesized a series of related carboxamides, examining their structural features and potential biological activities (Ukrainets et al., 2017).

Pharmacological Potential

  • Analgesic Properties : Research has identified compounds within this group with high analgesic activity, suggesting potential applications in pain management (Ukrainets et al., 2014).

  • Potential Diuretics : Compounds with a free carboxyl group from this series have been of interest as potential diuretics, indicating a scope in renal and urinary applications (Ukrainets et al., 2017).

Biochemical Studies

  • Molecular Conformation Analysis : A study conducted by Ukrainets et al. (2016) synthesized the sodium salt of this compound and performed X-ray diffraction to analyze different conformers, which highlighted the relationship between molecular structure and analgesic effect (Ukrainets et al., 2016).

  • Structure-Activity Relationship Studies : Further research by Ukrainets et al. (2015) focused on the synthesis and structural analysis of similar compounds, contributing to understanding the structure-analgesic activity relationship (Ukrainets et al., 2015).

Biological Activities and Potential Applications

  • Antibacterial and Antioxidant Activities : A study by Zia-ur-Rehman et al. (2009) synthesized a series of related compounds and evaluated their antibacterial and DPPH radical scavenging activities, indicating potential applications in antimicrobial and antioxidant therapies (Zia-ur-Rehman et al., 2009).

  • Anti-Inflammatory Properties : Research on analogues of this compound, such as tenoxicam, has revealed pronounced anti-inflammatory and analgesic properties, useful in the treatment of inflammation-related conditions (Binder et al., 1987).

Mechanism of Action

Target of Action

It is known that the compound has significant analgesic activity , suggesting it likely interacts with pain receptors or pathways in the body.

Mode of Action

It has been shown that the intensity of the analgesic effect of different conformational isomers of this compound can vary considerably . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific conformation.

Result of Action

The primary result of the action of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide is its analgesic effect . It has been shown that certain conformers of this compound can be more than twice as effective as meloxicam, a commonly used nonsteroidal anti-inflammatory drug .

Action Environment

The action, efficacy, and stability of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide can be influenced by various environmental factors. For instance, the synthesis conditions can affect the formation of different conformers of the compound . These different conformers can have varying levels of analgesic activity .

Properties

IUPAC Name

N-benzyl-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-17-11-7-8-22-13(11)12(18)14(23(17,20)21)15(19)16-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIMUDPGQZSSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=O)NCC3=CC=CC=C3)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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